Potassium hexafluoroantimonate

Descripción general

Descripción

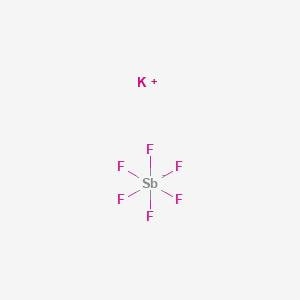

Potassium hexafluoroantimonate (KSbF₆) is an inorganic salt composed of potassium cations (K⁺) and hexafluoroantimonate anions (SbF₆⁻). It is a white to pale yellow crystalline solid with a molecular weight of 274.85 g/mol, a melting point of 846°C, and a boiling point of 1505°C . Structurally, it crystallizes in a cubic system (space group Fm-3m), with the SbF₆⁻ octahedron exhibiting near-perfect symmetry. This high symmetry contributes to its stability and inertness under standard conditions .

KSbF₆ is synthesized via anion exchange reactions, such as the treatment of bromide salts with KSbF₆ in methanol/water mixtures, yielding hexafluoroantimonate salts in high purity (up to 80%) . Its primary applications include catalysis, organic synthesis, and materials science, where its weakly coordinating anion (SbF₆⁻) stabilizes cationic intermediates without interfering in reactions .

Métodos De Preparación

Synthesis from Antimony(III) Oxide via Alkaline Peroxide Treatment

An alternative route starts with antimony(III) oxide (Sb₂O₃), which undergoes oxidative dissolution in a basic hydrogen peroxide (H₂O₂) medium. The process involves three stages:

-

Oxidation : Sb₂O₃ reacts with H₂O₂ in a potassium hydroxide (KOH) solution to form potassium antimonate:

-

Acidification : The antimonate intermediate is treated with hydrochloric acid (HCl) to generate hexachloroantimonic acid (HSbCl₆):

-

Fluorination : HSbCl₆ reacts with excess HF to yield KSbF₆ after potassium salt precipitation:

This method avoids direct HF handling but introduces complexities in controlling chloride byproducts. Patent CN107758701A highlights similar fluorination strategies for related compounds, emphasizing vacuum distillation to isolate pure products .

Reaction of Antimony Pentafluoride with Potassium Hexafluoromanganate

A less conventional but highly efficient method involves the metathesis of antimony pentafluoride (SbF₅) and potassium hexafluoromanganate (K₂MnF₆). The reaction, conducted in anhydrous HF, proceeds as:

5 + \text{K}2\text{MnF}6 \rightarrow 2 \text{KSbF}6 + \text{MnF}3 + \frac{1}{2} \text{F}2

The evolution of fluorine gas (F₂) necessitates inert-atmosphere conditions and scrubbing systems to prevent explosive hazards. Despite these challenges, the method achieves near-quantitative yields due to the strong fluorophilicity of SbF₅ .

Raman spectroscopy studies of analogous SbF₅ adducts (e.g., BiF₃·3SbF₅) confirm the stability of the SbF₆⁻ anion in such systems, supporting the viability of this route .

Anion Exchange Reactions

KSbF₆ can be synthesized via anion exchange between potassium salts and hexafluoroantimonate precursors. For example, treating potassium bromide (KBr) with a hexafluoroantimonate salt in methanol/water mixtures induces precipitation:

6 \rightarrow \text{KSbF}6 + \text{AgBr} \downarrow

This method, detailed in palladium catalysis research, achieves up to 80% purity with minimal byproducts . The use of polar aprotic solvents enhances ion mobility, favoring complete exchange.

Industrial Production Techniques

Industrial-scale production often combines elements of the above methods, optimizing for cost and safety. A representative protocol involves:

-

Raw Material Preparation : Sb₂O₃ is dissolved in hot KOH/H₂O₂ to form K₃SbO₄.

-

Batch Fluorination : The antimonate solution is treated with HF under vacuum to distill off HCl and H₂O.

-

Crystallization : KSbF₆ is crystallized from the reaction mixture via cooling, yielding >95% purity .

Comparative Analysis of Preparation Methods

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| K₂H₂Sb₂O₇ + HF | K₂H₂Sb₂O₇, HF | <50°C, anhydrous | Scalable, minimal byproducts | HF handling risks |

| Sb₂O₃ + KOH/H₂O₂ + HCl | Sb₂O₃, KOH, H₂O₂, HCl, HF | Multi-step, aqueous | Avoids direct HF use | Complex chloride removal |

| SbF₅ + K₂MnF₆ | SbF₅, K₂MnF₆ | Inert atmosphere, HF solvent | High yield | F₂ gas hazard |

| Anion Exchange | KBr, AgSbF₆ | Methanol/water, ambient | High purity | Cost of AgSbF₆ |

Challenges and Optimization Strategies

-

HF Management : Substituting HF with safer fluorinating agents (e.g., KF) is explored but remains experimental.

-

Byproduct Mitigation : Vacuum distillation and membrane filtration are effective for isolating KSbF₆ from MnF₃ or KCl .

-

Green Chemistry : Electrochemical fluorination using Sb anodes in KF electrolytes shows promise for sustainable production .

Análisis De Reacciones Químicas

Types of Reactions: Potassium hexafluoroantimonate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions due to the presence of antimony in its structure.

Substitution Reactions: The compound can undergo substitution reactions where the fluoride ions are replaced by other ligands.

Common Reagents and Conditions:

Strong Acids and Oxidizing Agents: this compound can react violently with strong acids and oxidizing agents.

Major Products Formed:

Fluoride Compounds: Reactions involving this compound often result in the formation of various fluoride compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

Potassium hexafluoroantimonate serves as a pharmaceutical intermediate in the synthesis of various medications. Its unique chemical properties allow it to facilitate reactions that lead to the formation of complex organic molecules essential in drug development .

Catalyst in Organic Synthesis

The compound is utilized as a catalyst in organic synthesis, particularly in reactions requiring fluorinated compounds. Its ability to stabilize reactive intermediates makes it valuable in developing fluorinated pharmaceuticals and agrochemicals .

Production of Specialty Chemicals

In the industrial sector, this compound is employed in producing specialty chemicals, including fluoropolymers. These materials are crucial for applications in electronics, coatings, and other high-performance materials .

Metallurgy and Semiconductor Industries

The compound finds applications in metallurgy and semiconductor industries, where it contributes to processes such as metal alloying and surface treatment. Its role enhances the properties of metals through improved corrosion resistance and electrical conductivity .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical Industry | Intermediate for drug synthesis | Facilitates complex organic reactions |

| Organic Chemistry | Catalyst for fluorinated compounds | Stabilizes reactive intermediates |

| Specialty Chemicals Production | Manufacturing fluoropolymers | High-performance materials |

| Metallurgy | Alloying and surface treatment | Improved corrosion resistance |

| Semiconductor Manufacturing | Enhances electrical conductivity | Essential for high-tech applications |

Fluoropolymer Development

A study demonstrated that this compound significantly improved the polymerization kinetics of fluoropolymers when used as a catalyst. The resulting materials exhibited enhanced thermal stability and chemical resistance compared to those produced without the compound .

Anticorrosive Coatings

Research on conversion coatings formed on magnesium alloys using this compound revealed that these coatings exhibited superior anticorrosive properties compared to traditional methods. The sponge-like structure of the coatings increased biocompatibility and self-healing capabilities, making them suitable for biomedical applications .

Mecanismo De Acción

The mechanism of action of potassium hexafluoroantimonate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, affecting their function and activity.

Pathways Involved: It can influence biochemical pathways related to glycogenolysis and gluconeogenesis, potentially affecting glucose metabolism.

Comparación Con Compuestos Similares

Comparison with Similar Hexafluoroantimonate Compounds

Transition Metal Hexafluoroantimonate Complexes

Cobalt(III) Hexafluoroantimonate Complexes

- Catalytic Efficiency : Cobalt(III) hexafluoroantimonate complexes are highly effective in enantioselective carbonyl–ene reactions, achieving >90% yields and >90% enantiomeric excess (ee) even at low catalyst loadings (0.2 mol%) .

- Mechanism : The SbF₆⁻ anion stabilizes the cationic cobalt center, enhancing electrophilicity and enantioselectivity. Comparable chloride or tetrafluoroborate (BF₄⁻) analogs show inferior performance due to stronger anion coordination .

Copper(II) Hexafluoroantimonate Complexes

- Nazarov Cyclizations : Copper(II) hexafluoroantimonate complexes with phenanthroline ligands promote asymmetric Nazarov cyclizations, achieving moderate enantiomeric excess (50–70% ee). The SbF₆⁻ anion minimizes counterion interference, unlike BF₄⁻ or PF₆⁻, which reduce reactivity .

- Solubility : These complexes exhibit poor solubility in dichloromethane but dissolve upon substrate addition, enabling in situ catalysis .

Iodonium and Sulfonium Hexafluoroantimonates

Iodonium Hexafluoroantimonate (P3C-Sb)

- Photoinitiation : P3C-Sb acts as a dual cationic/radical photoinitiator under visible light (λ = 405 nm), with a 345 nm absorption peak. It generates phenyl radicals via C–I bond cleavage, initiating polymerization in dental adhesives .

- Performance: Compared to camphorquinone (CQ) systems, P3C-Sb achieves lower C=C conversion rates (50–60%) but enables solvent-free curing, critical for dental applications .

Triarylsulfonium Hexafluoroantimonate

- UV-Curing : Used in epoxy resin formulations, this salt initiates cationic polymerization under UV light, reducing induction periods and enhancing mechanical properties (e.g., tensile strength: 30–40 MPa) .

- Hybrid Systems : When combined with radical photoinitiators, it forms interpenetrating polymer networks (IPNs), improving thermal stability .

Alkali Metal Hexafluoroantimonates

Sodium Hexafluoroantimonate (NaSbF₆)

- Solubility : Slightly soluble in water (3.375 g/mL at 25°C), NaSbF₆ is used in technical-grade catalysis. Its lower cost compared to KSbF₆ makes it preferable for large-scale industrial processes .

- Applications : Functions as a catalyst in halogenation reactions and as a precursor for fluorinated antimony compounds .

Potassium vs. Sodium Salts

| Property | KSbF₆ | NaSbF₆ |

|---|---|---|

| Melting Point | 846°C | 980°C (decomposes) |

| Solubility in H₂O | Insoluble | Slightly soluble |

| Purity Grades | 2N–5N | Technical grade |

| Primary Use | Organic synthesis | Industrial catalysis |

Silver Hexafluoroantimonate (AgSbF₆)

- Lewis Acid Strength : AgSbF₆ is a superior Lewis acid due to the weak coordination of SbF₆⁻, enabling efficient activation of electrophiles in C–H functionalization and arylation reactions (e.g., 56% yield in naseseazine A synthesis) .

- Anion Exchange : Used to prepare other hexafluoroantimonate salts via metathesis (e.g., 1-methylbenzo[b]thiophenium hexafluoroantimonate, isolated in 63% yield) .

Structural and Halogen-Bonding Comparisons

- Crystal Packing : In 4,5-diiodo-1,3-dimesityl-1H-triazol-3-ium hexafluoroantimonate, SbF₆⁻ anions avoid halogen bonding with iodinated cations, unlike BF₄⁻ analogs, which form Chinese-lantern motifs via I···F interactions .

- Thermal Stability : Hexafluoroantimonate salts generally exhibit higher thermal stability (>300°C) compared to hexafluorophosphate (PF₆⁻) salts, which decompose above 200°C .

Key Research Findings

Catalytic Superiority : KSbF₆-derived complexes outperform BF₄⁻ or PF₆⁻ analogs in enantioselective reactions due to SbF₆⁻’s weak coordination .

Photoinitiator Versatility : Iodonium and sulfonium hexafluoroantimonates enable visible-light curing, expanding applications in biomedicine and coatings .

Industrial Relevance : NaSbF₆’s cost-effectiveness and AgSbF₆’s reactivity make them indispensable in large-scale synthesis and materials engineering .

Actividad Biológica

Potassium hexafluoroantimonate (KSbF₆) is an inorganic compound with significant industrial applications, particularly in the field of materials science and electrochemistry. Its biological activity, while not as extensively studied as its chemical properties, reveals potential implications in various biomedical contexts. This article aims to synthesize existing research findings on the biological activity of KSbF₆, including its effects on cellular systems, potential toxicity, and applications in biocompatible materials.

This compound is synthesized through several methods, including the reaction of potassium pyroantimonate with hydrogen fluoride or through the treatment of antimony pentafluoride with potassium hexafluoromanganate. The chemical structure consists of a potassium ion coordinated with hexafluoroantimonate anions, which confer unique properties to the compound.

2. Cytotoxicity

This compound has been associated with cytotoxic effects in cellular models. Exposure to antimony compounds can lead to oxidative stress and apoptosis in various cell lines. For instance, inhalation or dermal exposure can result in symptoms such as abdominal pain, vomiting, and respiratory distress due to its toxicological profile .

| Exposure Route | Symptoms |

|---|---|

| Inhalation | Dyspnea, headache, conjunctivitis |

| Dermal | Pain and redness |

| Oral | Abdominal pain, vomiting |

3. Biocompatibility in Coatings

One notable application of KSbF₆ is in the development of biocompatible coatings for medical devices. In a study involving plasma electrolytic oxidation (PEO) processes on magnesium alloys, the incorporation of hexafluoroantimonate into electrolytes resulted in coatings with enhanced corrosion resistance and improved biocompatibility compared to traditional coatings . The sponge-like morphology observed in these coatings suggests potential for self-healing properties and better integration with biological tissues.

Case Study 1: Coatings for Magnesium Alloys

A study investigated the effects of potassium hexafluorophosphate (KPF₆) in PEO processes on magnesium alloys. Although KPF₆ was the primary focus, the findings are relevant for understanding KSbF₆'s potential applications. The study showed that coatings produced with KPF₆ exhibited superior mechanical properties and corrosion resistance compared to those made without it .

- Key Findings:

- Enhanced coating thickness and roughness.

- Improved biocompatibility due to structural similarities to bone tissue.

- Potential for use in orthopedic implants.

Case Study 2: Toxicological Assessment

A toxicological assessment of antimony compounds highlighted the adverse effects associated with exposure. Symptoms from inhalation included respiratory irritation and gastrointestinal distress, emphasizing the need for careful handling and consideration of safety protocols when working with KSbF₆ .

Research Findings Summary

The biological activity of this compound is characterized by both beneficial applications in material science and potential toxicological risks. Key research findings include:

- Antimicrobial Activity: Potential efficacy against microbial pathogens.

- Cytotoxic Effects: Induction of oxidative stress leading to cell death.

- Biocompatibility: Promising results in enhancing the properties of medical coatings.

Q & A

Basic Research Questions

Q. What is the role of potassium hexafluoroantimonate in photoinitiator systems for radical polymerization?

this compound (KSbF6) is commonly used as a counterion in iodonium salts (e.g., coumarin-based P3C-Sb) to enhance photoinitiation efficiency. It facilitates the generation of free radicals upon light exposure by stabilizing reactive intermediates through its weakly coordinating nature. In dental adhesives, KSbF6-based systems like P3C-Sb+EDAB demonstrate improved polymerization kinetics compared to traditional camphorquinone (CQ)/amine systems, particularly in solvent-rich environments . Methodologically, real-time Fourier-transform infrared spectroscopy (RT-FTIR) is employed to monitor degree of conversion (DC) and polymerization rate (RP), with optimal performance observed at 2 mol% P3C-Sb .

Q. How do researchers determine the optimal concentration of this compound derivatives in experimental formulations?

A screening approach is used, varying concentrations (e.g., 0.25–4 mol%) while measuring DC and RP via RT-FTIR. For example, P3C-Sb at 2 mol% achieved the highest DC (33%) without precipitating in dental adhesive resins. Lower concentrations (≤1 mol%) showed reduced efficiency due to insufficient radical generation . This method ensures compatibility with solvents and acidic monomers, which can inhibit polymerization at higher concentrations .

Q. What safety precautions are critical when handling this compound in laboratory settings?

KSbF6 requires strict adherence to hazard protocols:

- Use personal protective equipment (PPE) to avoid skin/eye contact and inhalation.

- Store separately from incompatible substances (e.g., strong oxidizers) in a cool, dry environment.

- Dispose of waste via professional hazardous waste services to prevent environmental contamination .

Q. Which characterization techniques are essential for evaluating KSbF6-based polymerization systems?

Key methods include:

- RT-FTIR : Tracks real-time DC and RP during photopolymerization .

- Differential Scanning Calorimetry (DSC) : Analyzes thermal stability and curing behavior.

- Thermogravimetric Analysis (TGA) : Assesses decomposition profiles of cured resins .

Advanced Research Questions

Q. How do solvent residues (e.g., ethanol) affect the polymerization kinetics of KSbF6-initiated systems?

Solvents like ethanol reduce polymerization efficiency by diluting monomer concentration and interfering with radical propagation. Studies show that 40 wt% ethanol decreases RP by 50% in CQ/EDAB systems, but ternary systems (P3C-Sb+CQ+EDAB) mitigate this effect due to improved radical yield . Methodologically, solvent concentration gradients (0–40 wt%) are tested with RT-FTIR to model clinical scenarios where incomplete solvent evaporation occurs .

Q. Can KSbF6-based initiators be combined with other photoinitiators to enhance polymerization in acidic environments?

Yes. Ternary systems (e.g., P3C-Sb+CQ+EDAB) show superior performance in acidic monomer-rich formulations (e.g., 20–40 wt% GDMA-P). The synergistic effect improves DC by 15–20% compared to binary systems, as acidic monomers neutralize inhibitory amines while KSbF6 stabilizes radical generation . Optimization involves adjusting initiator ratios and using blue-light LEDs (380–515 nm) to activate both CQ and P3C-Sb .

Q. What methodologies are used to study electro-initiated cationic polymerization with KSbF6?

KSbF6 acts as a latent initiator in electrochemical setups:

- Apply voltages (3–5 V) to vinyl ether monomers to trigger cationic polymerization.

- Monitor kinetics via FT-NIR spectroscopy, achieving >90% conversion under optimized conditions.

- Adjust reaction rates by introducing alkaline additives (e.g., triethylamine) to control proton availability .

Q. How do high concentrations of acidic monomers influence the performance of KSbF6-based systems?

Acidic monomers (e.g., GDMA-P) at 40 wt% reduce RP by 30–40% across all initiator systems due to protonation of amine co-initiators and increased hydrophilicity. Researchers address this by:

Propiedades

IUPAC Name |

potassium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.K.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKKGPUEJBHVHZ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Sb-](F)(F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6KSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586923 | |

| Record name | Potassium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.849 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16893-92-8 | |

| Record name | Potassium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hexafluoroantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.